molecular formula C23H17N3O4S B5088495 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5088495
M. Wt: 431.5 g/mol
InChI Key: SOSGXKXGZJURRH-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzamide group, which is a benzene ring attached to an amide group. The presence of methoxy and nitro groups on the benzene ring further adds to the complexity and reactivity of the molecule.

Preparation Methods

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the diphenyl groups.

The next step involves the nitration of the benzene ring to introduce the nitro group. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. Finally, the amide bond is formed by reacting the thiazole intermediate with 4-methoxy-3-nitrobenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a cascade of biochemical events. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide can be compared with other thiazole derivatives, such as:

    N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide: This compound has a similar thiazole core but differs in the substituents on the benzene ring and the amide group.

    N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide: This compound features a pyrimidine ring and a sulfanyl group, making it structurally distinct from the benzamide derivative.

    N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide: This compound contains a thiophene ring and a nitro group, similar to the benzamide derivative, but with different electronic and steric properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-30-19-13-12-17(14-18(19)26(28)29)22(27)25-23-24-20(15-8-4-2-5-9-15)21(31-23)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSGXKXGZJURRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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